7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one
Overview
Description
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by a cinnoline core structure with a hydroxymethyl group at the 7-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions
Another synthetic route involves the reduction of 7-formyl-3-methylcinnoline, followed by hydroxylation. This method typically requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by oxidation with reagents like hydrogen peroxide or Jones reagent to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated reactors and real-time monitoring systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: 7-Formyl-3-methylcinnoline, 7-carboxy-3-methylcinnoline.
Reduction: 7-(Hydroxymethyl)-3-methylcinnoline alcohol, 7-(Aminomethyl)-3-methylcinnoline.
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
Scientific Research Applications
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxymethylcinnoline: Lacks the methyl group at the 3-position.
3-Methylcinnoline: Lacks the hydroxymethyl group at the 7-position.
7,8-Dihydrocinnoline: Lacks both the hydroxymethyl and methyl groups.
Uniqueness
7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
7-(hydroxymethyl)-3-methyl-7,8-dihydro-6H-cinnolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-8-9(12-11-6)3-7(5-13)4-10(8)14/h2,7,13H,3-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIYEDOARVPHNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(CC2=O)CO)N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50854030 | |
Record name | 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50854030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924898-04-4 | |
Record name | 7-(Hydroxymethyl)-3-methyl-7,8-dihydrocinnolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50854030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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